molecular formula C14H12N4O2S B2727112 N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207035-02-6

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2727112
CAS RN: 1207035-02-6
M. Wt: 300.34
InChI Key: GULPWPVZYNMDGP-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (MQT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Antimalarial Activity

MTA exhibits antimalarial properties. It was synthesized by linking the natural compound celastrol to the antimalarial drug primaquine through an amide bond. Computational studies predict its interaction with sarco-endoplasmic reticulum (SR) Ca^2+ transport ATPase (SERCA), a relevant target for arthritis therapeutics .

Drug Discovery and Molecular Docking

Researchers have investigated MTA’s drug-likeness and pharmacokinetic properties. Molecular docking studies explore its potential interactions with relevant biological targets, aiding drug discovery efforts .

Anti-Inflammatory Effects

Derived from Tripterygium wilfordii roots, MTA shares similarities with celastrol. Celastrol is known for its anti-inflammatory properties, and MTA likely exhibits similar effects .

Antioxidant Properties

MTA may act as an antioxidant, protecting cells from oxidative stress. Its chemical structure suggests potential scavenging activity against free radicals .

Cardioprotective Potential

Similar to celastrol, MTA might offer cardioprotective benefits. Further studies are needed to explore its effects on cardiovascular health .

Anti-Osteoarthritis Activity

Celastrol has demonstrated anti-osteoarthritis effects, and MTA, being structurally related, could potentially exhibit similar benefits .

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-13(21-18-17-8)14(19)16-11-7-10(20-2)6-9-4-3-5-15-12(9)11/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULPWPVZYNMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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